4-Bromo-3,5-dimethylthioanisole
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Overview
Description
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrS. It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)(methyl)sulfane typically involves the bromination of 3,5-dimethylphenyl(methyl)sulfane. One common method includes the use of N-Bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0 to 20°C for 18 hours . This reaction selectively introduces a bromine atom at the para position relative to the methylsulfane group.
Industrial Production Methods
While specific industrial production methods for (4-Bromo-3,5-dimethylphenyl)(methyl)sulfane are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methylsulfane group can be oxidized to a sulfone group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: The major product is (4-Bromo-3,5-dimethylphenyl)(methyl)sulfone.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylphenyl)(methyl)sulfane depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methylsulfane group is converted to a sulfone through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
- (4-Bromo-3-methylphenyl)(methyl)sulfane
- 4-Bromophenyl methyl sulfone
Uniqueness
(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C9H11BrS |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
2-bromo-1,3-dimethyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 |
InChI Key |
RGOABFZHBHXWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)SC |
Origin of Product |
United States |
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